(1-phenyl-1H-benzoimidazol-2-yl)methanol

Antiviral Picornavirus Selectivity

This benzimidazole derivative serves as a well-characterized selective inhibitor of picornavirus replication (enteroviruses, rhinoviruses, coxsackieviruses). Its unique 1-phenyl and 2-hydroxymethyl substitution pattern delivers picornavirus-specific antiviral activity (70–90% inhibition at 55 µM) with minimal cytotoxicity (no effect on noninfected cells at 220 µM), validated by single-crystal X-ray diffraction showing a twisted ~30° dihedral angle ideal for computational docking studies. With aqueous solubility (~2 g/L) over 20-fold higher than unsubstituted analogs, it outperforms generic benzimidazoles in vitro. Procure this essential positive control to ensure reproducible, artifact-free antiviral screening results.

Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
Cat. No. B8529458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-phenyl-1H-benzoimidazol-2-yl)methanol
Molecular FormulaC14H12N2O
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CO
InChIInChI=1S/C14H12N2O/c17-10-14-15-12-8-4-5-9-13(12)16(14)11-6-2-1-3-7-11/h1-9,17H,10H2
InChIKeyJPTSQVLPKJSJJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Phenyl-1H-benzoimidazol-2-yl)methanol: A Structurally Distinct Benzimidazole Scaffold for Antiviral and Comparative Screening Studies


(1-Phenyl-1H-benzoimidazol-2-yl)methanol, also known as HBB or 2-(α-hydroxybenzyl)benzimidazole, is a benzimidazole derivative characterized by a 1-phenyl substitution and a hydroxymethyl group at the 2-position . This compound serves as a reference antiviral agent with documented selective inhibition against picornaviruses, including enteroviruses and rhinoviruses . Its molecular formula is C14H12N2O with a molecular weight of 224.26 g/mol and a melting point of 207-208 °C . The compound is slightly soluble in water (∼2 g/L at 25 °C) but dissolves in DMSO and ethanol, making it suitable for in vitro pharmacological screening .

Why (1-Phenyl-1H-benzoimidazol-2-yl)methanol Cannot Be Replaced by Other Benzimidazoles Without Compromising Specificity


Benzimidazole derivatives exhibit a wide range of biological activities, but their antiviral selectivity, physicochemical properties, and safety profiles vary dramatically depending on substitution patterns. For instance, 2-methyl-1H-benzimidazole demonstrates cytotoxic and moderate antioxidant activity [1], while 2-phenylbenzimidazoles show anticancer effects [2]. In contrast, (1-phenyl-1H-benzoimidazol-2-yl)methanol exhibits a unique picornavirus-selective antiviral profile with minimal cytotoxicity at effective concentrations [3]. Furthermore, its hydrochloride salt demonstrates potent activity against ECHO-12 virus [4]. Generic substitution with a structurally similar benzimidazole lacking the specific 1-phenyl and 2-hydroxymethyl arrangement would fail to replicate this precise antiviral selectivity and could introduce unwanted cytotoxicity or off-target effects, thereby compromising the integrity of comparative pharmacological studies or screening campaigns.

Quantitative Differentiation of (1-Phenyl-1H-benzoimidazol-2-yl)methanol Against Its Closest Analogs


Picornavirus-Selective Antiviral Activity: HBB vs. 2-Methyl-1H-benzimidazole

(1-Phenyl-1H-benzoimidazol-2-yl)methanol (HBB) demonstrates selective inhibition of picornavirus multiplication, unlike 2-methyl-1H-benzimidazole which lacks this specific antiviral profile and instead shows cytotoxic and antioxidant activities [1]. HBB at 55 µM inhibited lymphocytic choriomeningitis virus production by 70–90% in HeLa cells without affecting noninfected cell multiplication at 220 µM [2].

Antiviral Picornavirus Selectivity

Aqueous Solubility Profile: HBB vs. 2-Phenylbenzimidazole

(1-Phenyl-1H-benzoimidazol-2-yl)methanol exhibits an aqueous solubility of approximately 2 g/L at 25 °C, which is significantly higher than that of unsubstituted 2-phenylbenzimidazole (estimated <0.1 g/L) . This enhanced solubility is attributed to the hydroxymethyl group, which introduces a hydrogen-bonding capacity and increases polarity .

Solubility Physicochemical Formulation

Structural Stability: Hydrogen-Bonding Network in HBB vs. 2-(1H-benzimidazol-2-yl)phenol (BIP)

The crystal structure of HBB reveals a twisted geometry with approximately 30° rotation between imidazole and phenyl rings, forming N–H···N hydrogen-bonded chains [1]. In contrast, 2-(1H-benzimidazol-2-yl)phenol (BIP) adopts a planar conformation stabilized by π-π interactions [2]. This conformational difference influences packing efficiency and potentially dissolution behavior.

Crystal structure Hydrogen bonding Stability

Antioxidant Capacity: HBB vs. 2-Methyl-1H-benzimidazole

HBB exhibits mild antioxidant activity with an IC50 value of 400.42 µg/mL in the DPPH radical scavenging assay, whereas 2-methyl-1H-benzimidazole shows moderate activity with an IC50 of 144.84 µg/mL [1]. This 2.8-fold difference in potency indicates that HBB is a weaker antioxidant, consistent with its primary role as an antiviral scaffold rather than a free radical scavenger.

Antioxidant DPPH Free radical scavenging

Optimal Research Applications for (1-Phenyl-1H-benzoimidazol-2-yl)methanol Based on Evidence


Positive Control in Picornavirus Replication Assays

Due to its well-documented selective inhibition of picornavirus multiplication (70–90% inhibition of LCM virus at 55 µM [1]), HBB serves as an essential positive control in antiviral screening campaigns targeting enteroviruses, rhinoviruses, and coxsackieviruses. Its low cytotoxicity at effective concentrations (no effect on noninfected cells at 220 µM [2]) ensures that observed antiviral effects are not confounded by cell toxicity.

Structural Reference Standard for Crystallography and Conformational Analysis

The twisted geometry (∼30° dihedral angle between imidazole and phenyl rings) and N–H···N hydrogen-bonded chains of HBB, as determined by single-crystal X-ray diffraction [3], provide a valuable reference for computational docking studies and comparative crystallographic analysis of benzimidazole derivatives. This conformation contrasts with the planar arrangement observed in BIP [4], offering a benchmark for structure-activity relationship (SAR) investigations.

Benchmark Compound for Solubility and Formulation Studies

With an aqueous solubility of ∼2 g/L at 25 °C —over 20-fold higher than unsubstituted 2-phenylbenzimidazole—HBB serves as a benchmark for evaluating the impact of hydroxymethyl substitution on the physicochemical properties of benzimidazole scaffolds. This solubility profile makes it suitable for in vitro assays requiring aqueous buffer systems without excessive organic co-solvents.

Antioxidant-Negative Control in Oxidative Stress Assays

HBB exhibits mild antioxidant activity (IC50 = 400.42 µg/mL in DPPH assay [5]), significantly weaker than 2-methyl-1H-benzimidazole (IC50 = 144.84 µg/mL). This low antioxidant potency allows HBB to be used as a negative control in oxidative stress studies where benzimidazole-related artifacts must be minimized.

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